Cyanoacetic acid

Catalog No.
S524681
CAS No.
372-09-8
M.F
C3H3NO2
M. Wt
85.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanoacetic acid

CAS Number

372-09-8

Product Name

Cyanoacetic acid

IUPAC Name

2-cyanoacetic acid

Molecular Formula

C3H3NO2

Molecular Weight

85.06 g/mol

InChI

InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)

InChI Key

MLIREBYILWEBDM-UHFFFAOYSA-N

SMILES

C(C#N)C(=O)O

solubility

Sol in water, alcohol, ether; slightly sol in benzene, chloroform
Slightly sol in acetic acid

Synonyms

Cyanoacetic acid; Malonic acid mononitrile; Malonic mononitrile;

Canonical SMILES

C(C#N)C(=O)O

The exact mass of the compound Cyanoacetic acid is 85.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water, alcohol, ether; slightly sol in benzene, chloroformslightly sol in acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cyanoacetic acid (CAS 372-09-8) is a bifunctional organic compound featuring both a carboxylic acid and a nitrile group. This structure renders the adjacent methylene bridge highly acidic, making it a key precursor and versatile intermediate in a range of chemical syntheses. It is particularly prominent in Knoevenagel condensations, cyanoacetylations, and as a building block for pharmaceuticals like dextromethorphan and sulfadimethoxine, as well as for cyanoacrylate adhesives. Its distinct reactivity profile, governed by the strong electron-withdrawing nature of the nitrile group, sets it apart from other active methylene compounds.

While compounds like malonic acid and ethyl cyanoacetate are also active methylene compounds used in condensations, they are not functionally interchangeable with cyanoacetic acid. The substitution of a carboxyl group (malonic acid) or an ester (ethyl cyanoacetate) for the nitrile group significantly alters the compound's acidity, thermal stability, and subsequent reaction pathways. For instance, the higher acidity of cyanoacetic acid allows for the use of milder catalysts, and its unique nitrile functionality is essential for the synthesis of specific nitrogen-containing heterocycles. Attempting a direct substitution without re-optimizing catalysts, reaction temperatures, and purification protocols often leads to lower yields, different product profiles, and process failures.

Enhanced Acidity Enables Milder Reaction Conditions Compared to Malonic Acid

Cyanoacetic acid exhibits significantly higher acidity than its common substitute, malonic acid. The pKa of cyanoacetic acid is approximately 2.5, whereas the first pKa of malonic acid is approximately 2.85. This lower pKa value indicates a more easily deprotonated methylene group, which is critical for generating the reactive carbanion needed for condensation reactions.

Evidence DimensionAcidity (pKa)
Target Compound Data~2.5
Comparator Or BaselineMalonic Acid: ~2.85
Quantified DifferenceCyanoacetic acid is more acidic (lower pKa)
ConditionsStandard pKa measurement in aqueous solution.

The higher acidity allows for the use of weaker, milder bases as catalysts, which can improve substrate scope, reduce side reactions, and lower process costs compared to reactions requiring stronger bases for malonic acid.

Distinct Thermal Decarboxylation Profile for Process Control

Cyanoacetic acid undergoes thermal decarboxylation at approximately 160 °C to yield acetonitrile and carbon dioxide. This contrasts with malonic acid, which decarboxylates at a lower temperature range (135–137 °C) to form acetic acid and carbon dioxide. The stability of cyanoacetic acid at temperatures below 160 °C allows for Knoevenagel condensation reactions to be run at higher temperatures without premature decomposition, a critical parameter for optimizing reaction rates and handling less reactive substrates. Conversely, its ester derivatives require much higher temperatures (120-180 °C) and specific catalytic conditions (Krapcho decarboxylation) to be effectively decarboxylated.

Evidence DimensionThermal Decarboxylation Temperature
Target Compound Data~160 °C
Comparator Or BaselineMalonic Acid: 135–137 °C; Cyanoacetic Esters (Krapcho): 120-180 °C with catalysts.
Quantified DifferenceHigher thermal stability before decarboxylation compared to malonic acid, offering a wider processing window.
ConditionsNeat heating for free acids; catalytic conditions for esters.

This predictable, higher decarboxylation temperature provides a critical process control advantage, enabling reactions to be driven to completion at elevated temperatures before the decarboxylation step is intentionally initiated.

Essential Precursor for High-Value Heterocycles and Pharmaceuticals Where Alternatives Fail

The nitrile group of cyanoacetic acid is a key functional handle that enables unique cyclization pathways not accessible with malonic acid or its esters. It is an indispensable building block for numerous pharmaceuticals. For example, in the synthesis of Tranilast analogues, the precursor cinnamic acids are derived from Knoevenagel condensation with active methylene compounds. Furthermore, cyanoacetic acid and its derivatives are fundamental starting materials for a wide variety of nitrogen-containing heterocycles such as pyridines, pyrazoles, and quinolines, which are core structures in many drugs. Malonic acid cannot provide the necessary nitrogen atom for these specific ring systems.

Evidence DimensionPrecursor Suitability for N-Heterocycles
Target Compound DataDirect precursor to pyridines, quinolines, pyrazoles via nitrile cyclization.
Comparator Or BaselineMalonic Acid: Lacks the nitrile group, cannot form these specific N-heterocycles.
Quantified DifferenceQualitative difference in synthetic capability; enables entire classes of target molecules.
ConditionsMulticomponent or condensation/cyclization reactions for heterocyclic synthesis.

For target molecules requiring a nitrogen atom integrated from the active methylene precursor, cyanoacetic acid is the mandatory choice, making it a non-substitutable raw material in these established, high-value synthesis routes.

Knoevenagel Condensations with Acid-Sensitive or Sterically Hindered Substrates

Due to its higher acidity compared to malonic acid, cyanoacetic acid is the preferred reagent for condensations that require mild basic catalysts (e.g., ammonium acetate, piperidine) to avoid degradation of sensitive aldehydes or ketones. This allows for higher yields and purity when working with complex substrates common in pharmaceutical and fine chemical synthesis.

Controlled Synthesis of Unsaturated Nitriles and Subsequent Derivatives

The well-defined thermal stability of cyanoacetic acid allows for the reliable execution of Knoevenagel condensations at elevated temperatures, followed by a controlled, heat-induced decarboxylation to form α,β-unsaturated nitriles. This two-stage, one-pot potential is crucial for manufacturing processes where process control and intermediate stability are paramount.

Core Building Block for Nitrogen-Containing Heterocyclic APIs and Dyes

Cyanoacetic acid is the designated precursor for syntheses where the nitrile carbon and nitrogen are incorporated into the final ring structure. It is a key raw material in established industrial routes to coumarins, pyridines, and other heterocyclic systems that form the backbone of many active pharmaceutical ingredients (APIs) and specialty dyes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Cyanoacetic acid is a yellow-brown liquid with an unpleasant odor. Sinks and mixes with water. (USCG, 1999)

Color/Form

Hygroscopic crystals

XLogP3

-0.8

Exact Mass

85.02

Boiling Point

108 °C at 15 mm Hg

Density

greater than 1.1 at 68 °F (USCG, 1999)

LogP

-0.76 (LogP)
log Kow = -0.76

Appearance

Solid powder

Melting Point

151 °F (USCG, 1999)
66.0 °C
66 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZT550H2Y9

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 203 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 200 of 203 companies with hazard statement code(s):;
H302+H332 (25%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (94.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (86%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.035 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

372-09-8

Associated Chemicals

Dichloromalonic acid; 56857-23-9

Wikipedia

Cyanoacetic acid

Methods of Manufacturing

... From chloroacetic acid and NaCN ... British patent 824,640 (1959); Eaker, US patent 2,539,238 (1951 to Monsanto).
Produced by ... cyanidation of sodium chloroacetate followed by acidification of the sodium cyanoacetate solution. Cyanoacetic acid is isolated by extraction with an organic solvent and evaporation of the solvent ... .

General Manufacturing Information

Acetic acid, 2-cyano-: ACTIVE

Storage Conditions

Protect against physical damage. Separate from other storage ... /Store/ away from any area where fire hazard may be acute. Outside or detached storage is preferred ...
Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, reducing agents.

Dates

Last modified: 08-15-2023
1: Wang H, Shao Y, Zheng H, Wang H, Cheng J, Wan X. Cyanoacetic Acid as a Masked Electrophile: Transition-Metal-Free Cyanomethylation of Amines and Carboxylic Acids. Chemistry. 2015 Dec 7;21(50):18333-7. doi: 10.1002/chem.201502733. Epub 2015 Oct 29. PubMed PMID: 26511114.
2: Zhao X, Liu J, Wang H, Zou Y, Li S, Zhang S, Zhou H, Wu J, Tian Y. Synthesis, crystal structures and two-photon absorption properties of triphenylamine cyanoacetic acid derivative and its organooxotin complexes. Dalton Trans. 2015 Jan 14;44(2):701-9. doi: 10.1039/c4dt02251c. Epub 2014 Nov 11. PubMed PMID: 25386798.
3: Hao F, Li D, Zhang Q, Li S, Zhang S, Zhou H, Wu J, Tian Y. Synthesis, crystal structures, and two-photon absorption of a series of cyanoacetic acid triphenylamine derivatives. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Nov 5;150:867-78. doi: 10.1016/j.saa.2015.06.030. Epub 2015 Jun 20. PubMed PMID: 26119354.
4: KLOSA J. [Synthesis of new hydrazones of cyanoacetic acid and isonicotinic acid hydrazides]. Arch Pharm Ber Dtsch Pharm Ges. 1956 Apr;289(4):196-200. German. PubMed PMID: 13328071.
5: NATIN I, GARCIA FH, BOCLES J. [Treatment of pulmonary tuberculosis with cyanoacetic acid hydrazide]. Prensa Med Argent. 1954 Nov 5;41(45):3217-9. Spanish. PubMed PMID: 13236994.
6: Modelli A, Burrow PD. Electron attachment to dye-sensitized solar cell components: cyanoacetic acid. J Phys Chem A. 2011 Feb 17;115(6):1100-7. doi: 10.1021/jp110813f. Epub 2011 Jan 19. PubMed PMID: 21247203.
7: POTWOROWSKA M. [Cyanoacetic acid hydrazide]. Gruzlica. 1956 Feb;24(2):129-36. Polish. PubMed PMID: 13345091.
8: Xiang W, Gupta A, Kashif MK, Duffy N, Bilic A, Evans RA, Spiccia L, Bach U. Cyanomethylbenzoic acid: an acceptor for donor-π-acceptor chromophores used in dye-sensitized solar cells. ChemSusChem. 2013 Feb;6(2):256-60. doi: 10.1002/cssc.201200636. Epub 2013 Jan 23. PubMed PMID: 23345047.
9: Knabe J, Urbahn C. [Barbituric acid derivatives. II. The absolute configuration of methyl phenyl cyanoacetic acid]. Tetrahedron. 1970 May;24:2117-8. German. PubMed PMID: 5433525.
10: El-Hawash SA, Abdel Wahab AE, El-Demellawy MA. Cyanoacetic acid hydrazones of 3-(and 4-)acetylpyridine and some derived ring systems as potential antitumor and anti-HCV agents. Arch Pharm (Weinheim). 2006 Jan;339(1):14-23. PubMed PMID: 16411172.
11: MARESCH K, PHILIPPI E. [Determination of cyanoacetic acid hydrazide in blood]. Wien Med Wochenschr. 1956 Jun 2;106(22):505-6. German. PubMed PMID: 13353137.
12: JANOWIEC M, KULEJEWSKA M. [Effects of cyanoacetic acid hydrazide (CAH) on experimental tuberculosis in guinea pigs]. Gruzlica. 1956 Jan;24(1):9-14. Polish. PubMed PMID: 13345078.
13: KOCH J, BAUDET P, BRISK DT. [Comparative determination of blood concentrations of the cyanoacetic acid hydrazide and isonicotinic acid hydrazide]. Schweiz Z Tuberc Pneumonol. 1956;13(2):139-47. German. PubMed PMID: 13351610.
14: GRANARA COSTA A, AIMO MA. [Cyanoacetic acid hydrazide as treatment of urogenital tuberculosis; trial application as sole medication]. Dia Med. 1955 Mar 31;27(18):476-7. Spanish. PubMed PMID: 14380012.
15: BURACZEWSKA M, MANOWSKA W. [The effect of cyanoacetic acid hydrazide on acid-fast bacilli in vitro]. Gruzlica. 1956 Jan;24(1):1-8. Polish. PubMed PMID: 13345077.
16: ROTHE H. [Comparative examination of the tuberculostatic effects of isoniazid and cyanoacetic acid hydrazide]. Schweiz Z Tuberc Pneumonol. 1957;14(1):41-6. German. PubMed PMID: 13432745.
17: CAPURRO ET, WILKINSON FF. [Cyanoacetic acid hydrazide in the treatment of leprosy; preliminary report]. Dia Med. 1954 Aug 19;26(58):1666-7. Spanish. PubMed PMID: 13220348.
18: GABUS P, GAUDIN P. [Clinical experimentation with cyanoacetic acid hydrazide of reazide in sanatorial treatment]. Rev Tuberc. 1956 May;20(5):528-40. French. PubMed PMID: 13371174.
19: HOFSTETTER M. [Management of pulmonary tuberculosis with cyanoacetic acid hydrazide]. Schweiz Z Tuberc Pneumonol. 1956;13(5):430-9. German. PubMed PMID: 13390955.
20: KANZLER W. [Treatment of urogenital tuberculosis with cyanoacetic acid hydrazide (reazide combinations)]. Schweiz Z Tuberc Pneumonol. 1957;14(1):54-62. German. PubMed PMID: 13432747.

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